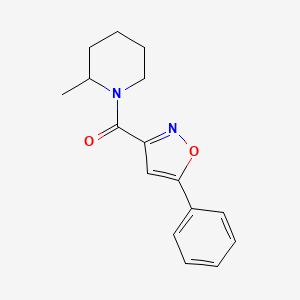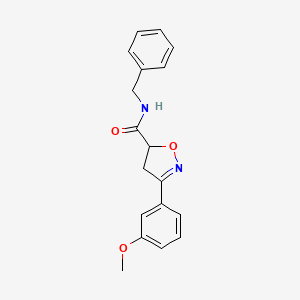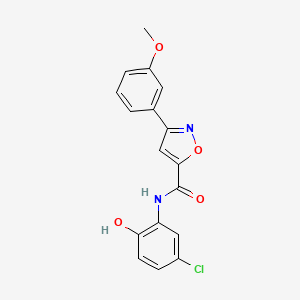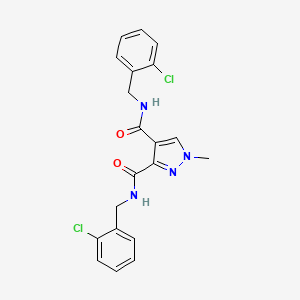
1-METHYL-N~3~,N~4~-BIS(1-PHENYLETHYL)-1H-PYRAZOLE-3,4-DICARBOXAMIDE
説明
1-Methyl-N,N’-bis(1-phenylethyl)-1H-pyrazole-3,4-dicarboxamide is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two phenylethyl groups attached to the nitrogen atoms of the carboxamide functionalities, and a methyl group attached to the nitrogen atom of the pyrazole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-methyl-N,N’-bis(1-phenylethyl)-1H-pyrazole-3,4-dicarboxamide typically begins with commercially available starting materials such as 1-phenylethylamine, methylhydrazine, and diethyl oxalate.
Step 1: The first step involves the formation of the pyrazole ring. This can be achieved by reacting methylhydrazine with diethyl oxalate under reflux conditions to form 1-methyl-1H-pyrazole-3,4-dicarboxylate.
Step 2: The resulting pyrazole intermediate is then subjected to amidation with 1-phenylethylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product, 1-methyl-N,N’-bis(1-phenylethyl)-1H-pyrazole-3,4-dicarboxamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carboxamide functionalities, converting them into amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products:
Oxidation Products: Phenylacetaldehyde or phenylacetic acid derivatives.
Reduction Products: Corresponding amines or alcohols.
Substitution Products: Halogenated or nitrated pyrazole derivatives.
科学的研究の応用
1-Methyl-N,N’-bis(1-phenylethyl)-1H-pyrazole-3,4-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural features.
作用機序
The mechanism of action of 1-methyl-N,N’-bis(1-phenylethyl)-1H-pyrazole-3,4-dicarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
1-Methyl-3,4-dicarboxamide-1H-pyrazole: Lacks the phenylethyl groups, resulting in different chemical and biological properties.
N,N’-Bis(1-phenylethyl)-1H-pyrazole-3,4-dicarboxamide: Lacks the methyl group on the pyrazole ring, affecting its reactivity and interactions.
1-Methyl-N,N’-bis(1-phenylethyl)-1H-imidazole-3,4-dicarboxamide: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical behavior.
Uniqueness: 1-Methyl-N,N’-bis(1-phenylethyl)-1H-pyrazole-3,4-dicarboxamide is unique due to the combination of its structural features, including the pyrazole ring, methyl group, and phenylethyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
1-methyl-3-N,4-N-bis(1-phenylethyl)pyrazole-3,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-15(17-10-6-4-7-11-17)23-21(27)19-14-26(3)25-20(19)22(28)24-16(2)18-12-8-5-9-13-18/h4-16H,1-3H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJMXFVXLAXVLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CN(N=C2C(=O)NC(C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-METHYL-5-{[(2-PIPERIDINOBENZYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4373226.png)
![N-[(4-fluorophenyl)methyl]-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B4373231.png)

![N-[(FURAN-2-YL)METHYL]-3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE](/img/structure/B4373246.png)




![3-N,4-N-bis[(4-fluorophenyl)methyl]-1-methylpyrazole-3,4-dicarboxamide](/img/structure/B4373295.png)



![N~5~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4373326.png)
